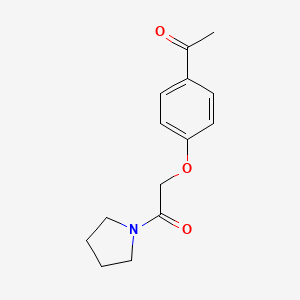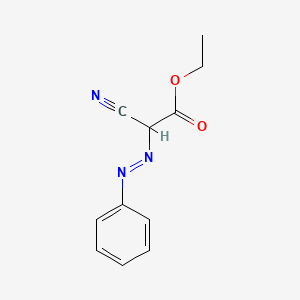
4'-ピロリジニルカルボニルメトキシ-アセトフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, involves multiple steps that contribute to its complex structure. For example, the condensation of p-hydroxyacetophenone with pyrrole yields calix[4]pyrrole derivatives with deep cavities and fixed walls, demonstrating the intricate synthetic routes possible with acetophenone derivatives (Anzenbacher et al., 1999). Another approach simplified the synthesis of 2,6-dihydroxy-4-pyrrolidinyl-acetophenone, showcasing the adaptability of synthetic methods for acetophenone derivatives (Harsányi & Szántay Jr., 2002).
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can exhibit varied configurational isomers and conformational forms, as seen in the study by Anzenbacher et al. (1999), where X-ray diffraction analysis provided proof of structure and assignment of configuration. These structures' complexity is further highlighted by the presence of deep cavities and fixed walls in the synthesized calix[4]pyrrole derivatives.
Chemical Reactions and Properties
The chemical reactions involving acetophenone derivatives can lead to a wide range of products, demonstrating their reactivity and versatility. For instance, the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone and 4-cyanopyridine under photo-irradiating conditions signifies the potential for creating biologically active molecules with acetophenone derivatives (Hoshikawa & Inoue, 2013).
Physical Properties Analysis
The physical properties of acetophenone derivatives are influenced by their molecular structure. For example, the study by Huang et al. (2017) on polymers derived from acetophenone showed these compounds' solubility, thermal stability, and hydrophobicity. The glass transition temperatures (Tgs) exceeding 316 °C and hydrophobicity with contact angles ranging from 85.6° to 97.7° indicate the material properties that can be engineered through the acetophenone backbone (Huang et al., 2017).
科学的研究の応用
マイクロ波支援有機合成
4'-ピロリジニルカルボニルメトキシ-アセトフェノンを含むアセトフェノン誘導体は、マイクロ波支援有機合成で利用されています。 この方法は、無溶媒条件下でホウ酸を触媒としてアルデヒドとの縮合反応を行う方法です 。このプロセスは、毒性のある触媒や溶媒を使用しないため、その簡便性、健康安全性、および環境への配慮が評価されています。
薬理活性
天然由来のアセトフェノンは、さまざまな薬理活性を示します。 これらの化合物は、さまざまな植物科と菌類に見られ、遊離形態とグリコシド形態の両方で存在しています 。 これらの化合物には、4'-ピロリジニルカルボニルメトキシ誘導体も含まれ、細胞毒性、抗菌性、抗マラリア活性、抗酸化活性、および抗チロシナーゼ活性を示し、創薬と開発において重要な役割を果たしています .
殺虫剤開発
アセトフェノンに富んだ植物が害虫や昆虫を忌避する能力は、アセトフェノン誘導体を潜在的な環境に優しい殺虫剤として探求することにつながっています 。持続可能な農業慣行のニーズが高まるにつれて、これらの化合物は化学農薬に代わる選択肢を提供し、害虫の攻撃から作物を保護することに貢献しています。
医薬品前駆体用途
アセトフェノン誘導体は、医薬品製造における重要な前駆体として役立ちます。 アポシニンやパエオノールなどの抗炎症作用を示し、副作用のない化合物は、アセトフェノンから誘導され、何世紀にもわたって伝統医学で使用されてきました 。これらの治療特性は、現代の医薬品を合成するために利用されています。
食品と香料産業
アセトフェノン誘導体は、心地よいオレンジの花の香りがあるため、食品産業では香味料として使用されています 。また、香料産業でも使用され、洗剤、石鹸、香水の香りのプロファイルに貢献しています。
化学反応における触媒作用
アセトフェノン誘導体は、さまざまな化学反応で触媒として作用します。 これらの化合物は、ルイス酸または官能基の活性化剤として機能し、エステル化、アミド形成、およびフリーデル・クラフツアルキル化などの反応を促進します 。この汎用性により、合成有機化学において貴重な存在となっています。
インドリジン化合物の合成
新規なアプローチでは、ピリジン、アセトフェノン、およびニトロオレフィンをCu触媒反応させることで、インドリジン化合物を合成します 。この方法は、C-N結合とC-C結合を形成し、高い立体選択性と優れた官能基許容性を持つ新しいインドリジン化合物を生成します。
Safety and Hazards
将来の方向性
作用機序
Target of Action
Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi . These fungi can cause significant losses to agricultural productions .
Mode of Action
The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the cell membrane, which is crucial for the survival and growth of fungi .
Result of Action
The primary result of the action of “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-” is the inhibition of the growth of plant pathogenic fungi, leading to their death . This makes the compound a potential candidate for the development of new pesticides .
特性
IUPAC Name |
2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYBRCVBOHZBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194829 |
Source


|
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42018-32-6 |
Source


|
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














